3,4-Dephostatin

Catalog No.
S516001
CAS No.
173043-84-0
M.F
C7H8N2O3
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dephostatin

CAS Number

173043-84-0

Product Name

3,4-Dephostatin

IUPAC Name

N-(3,4-dihydroxyphenyl)-N-methylnitrous amide

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C7H8N2O3/c1-9(8-12)5-2-3-6(10)7(11)4-5/h2-4,10-11H,1H3

InChI Key

XAKAQCMEMMZUEO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

MN30; MD; Methyl-3,4-dephostatin; 3,4-Dephostatin; 3,4 Dephostatin

Canonical SMILES

CN(C1=CC(=C(C=C1)O)O)N=O

The exact mass of the compound 4-[methyl(Nitroso)amino]benzene-1,2-Diol is 168.0535 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

3,4-Dephostatin is a chemical compound recognized for its role as a potent inhibitor of protein tyrosine phosphatases. It is derived from dephostatin, a naturally occurring compound known for its ability to regulate various cellular signaling pathways by inhibiting phosphatases. 3,4-Dephostatin has garnered attention due to its structural features that allow it to interact specifically with the active sites of target enzymes, thereby modulating their activity.

The primary chemical reaction involving 3,4-dephostatin is its interaction with protein tyrosine phosphatases. It acts as a competitive inhibitor, binding to the catalytic site of these enzymes. For example, studies have shown that ethyl-3,4-dephostatin inhibits dual-specificity protein phosphatase 26 (DUSP26) with an IC50 value of approximately 6.8 μM, indicating its effectiveness in modulating phosphatase activity . The mechanism involves the formation of a stable complex between the inhibitor and the enzyme, preventing substrate access.

3,4-Dephostatin exhibits significant biological activity through its inhibition of various protein tyrosine phosphatases. Its inhibitory effects have been linked to several cellular processes, including:

  • Regulation of MAPK Pathways: By inhibiting DUSP26, 3,4-dephostatin protects mitogen-activated protein kinases (MAPKs) from dephosphorylation, which is crucial in cell signaling related to growth and differentiation .
  • Cancer Therapeutics: Given its ability to inhibit phosphatases that are often overexpressed in cancers, such as anaplastic thyroid carcinoma, 3,4-dephostatin is being explored for potential therapeutic applications in oncology .

The synthesis of 3,4-dephostatin typically involves several steps starting from simple organic precursors. A common synthetic route includes:

  • Starting Material: The synthesis often begins with 2-nitrohydroquinone.
  • Reactions: A series of reactions involving nitration and reduction processes are conducted.
  • Purification: The final product is purified using techniques like chromatography to achieve the desired compound with high purity.

3,4-Dephostatin has several notable applications:

  • Research Tool: It serves as an important tool in biochemical research for studying the role of protein tyrosine phosphatases in various signaling pathways.
  • Potential Therapeutics: Its inhibitory properties make it a candidate for drug development aimed at diseases characterized by dysregulated phosphatase activity, particularly in cancer .

Interaction studies have demonstrated that 3,4-dephostatin binds effectively to the active sites of multiple protein tyrosine phosphatases. For instance:

  • DUSP26 Inhibition: Ethyl-3,4-dephostatin was shown to inhibit DUSP26 in mammalian cells, confirming its role as a competitive inhibitor that binds to the catalytic site .
  • Covalent Modifications: Studies indicate that derivatives like methyl-3,4-dephostatin can covalently modify cysteine residues within target proteins, leading to allosteric inhibition .

Several compounds share structural similarities with 3,4-dephostatin and exhibit comparable biological activities. Here are some notable examples:

Compound NameStructure TypeBiological Activity
Ethyl-3,4-dephostatinAlkylated derivativeInhibits DUSP26 and other PTPs
Methyl-3,4-dephostatinAlkylated derivativePDZ domain inhibitor; covalent modification
DephostatinNatural productBroad-spectrum PTP inhibitor

Uniqueness of 3,4-Dephostatin

What sets 3,4-dephostatin apart from its analogs is its specific binding affinity and inhibitory action against a range of protein tyrosine phosphatases while maintaining selectivity towards certain targets like DUSP26. This specificity makes it particularly valuable in therapeutic contexts where modulation of specific signaling pathways is required without broadly affecting other cellular processes.

Microbial Producers: Streptomyces Species

3,4-Dephostatin is a naturally occurring secondary metabolite produced by various Streptomyces species, with Streptomyces species MJ742-NF5 being the primary documented producer [1] [2] [3]. Streptomyces represents a genus of Gram-positive bacteria belonging to the family Streptomycetaceae within the order Actinomycetales [4]. These microorganisms are renowned for their prolific production of bioactive secondary metabolites, accounting for approximately two-thirds of naturally occurring antibiotics and numerous other pharmaceutically significant compounds [4].

The isolation of 3,4-dephostatin from Streptomyces species MJ742-NF5 was first reported as part of a systematic screening program targeting novel protein tyrosine phosphatase inhibitors [2] [3]. The compound was identified through bioassay-guided fractionation of the culture broth, where it demonstrated potent inhibitory activity against protein tyrosine phosphatases [2]. This discovery represents a significant contribution to the field of naturally derived bioactive compounds, particularly those with potential therapeutic applications in metabolic disorders and cellular signaling pathways [5].

The taxonomic classification of the producing organism demonstrates the typical characteristics of Streptomyces species, including the formation of aerial mycelium, production of spores, and distinctive colonial morphology [3]. The strain MJ742-NF5 exhibits the characteristic growth patterns and biochemical properties consistent with members of the Streptomyces genus, including the ability to utilize various carbon and nitrogen sources for growth and secondary metabolite production [3].

Biosynthetic Pathways

The biosynthetic pathway for 3,4-dephostatin involves the complex enzymatic machinery typical of Streptomyces secondary metabolism [4]. While the specific genes and enzymes responsible for 3,4-dephostatin biosynthesis have not been fully characterized, the compound structure suggests involvement of aromatic amino acid metabolism and nitrosation reactions [2]. The molecular formula C7H8N2O3 indicates the presence of a methylnitrosoamino group attached to a dihydroxybenzene core, suggesting biosynthetic origins from tyrosine or other aromatic precursors [6] [2].

The biosynthesis likely involves multiple enzymatic steps, beginning with the formation of the catechol backbone through the shikimate pathway, followed by the introduction of the nitrosoamine functionality [2]. The methylation and nitrosation reactions require specific methyltransferases and nitric oxide synthase-like enzymes, which are commonly found in Streptomyces species [4]. The timing of secondary metabolite production in Streptomyces typically occurs during the stationary phase of growth, when primary metabolic processes slow down and resources are redirected toward secondary metabolism [4].

The regulation of 3,4-dephostatin biosynthesis follows the typical patterns observed in Streptomyces secondary metabolism, involving complex regulatory cascades that respond to nutritional status, cell density, and environmental conditions [4]. The production of this compound is likely controlled by cluster-situated regulatory genes, similar to other Streptomyces secondary metabolites, including pathway-specific activators and global regulatory systems [4].

Fermentation Optimization for Enhanced Yield

Fermentation optimization for 3,4-dephostatin production requires careful consideration of multiple parameters including medium composition, environmental conditions, and cultivation strategies [7] [8] [9]. The optimization process typically involves systematic evaluation of carbon sources, nitrogen sources, inorganic salts, pH, temperature, aeration, and agitation conditions [9].

Carbon source selection significantly influences 3,4-dephostatin production, with studies indicating that complex carbon sources such as glucose, sucrose, and starch can support robust growth and metabolite production [9]. The concentration of carbon source must be optimized to provide adequate energy for both biomass formation and secondary metabolite biosynthesis without causing catabolite repression [9]. Nitrogen source optimization is equally critical, with organic nitrogen sources such as peptone, yeast extract, and casein often proving superior to inorganic nitrogen sources for secondary metabolite production [9].

Physical parameters require precise control for optimal 3,4-dephostatin production. Temperature optimization typically ranges between 28-35°C, with many Streptomyces species showing optimal secondary metabolite production at temperatures slightly below their optimal growth temperature [9]. pH control is crucial, with most Streptomyces species preferring slightly alkaline conditions (pH 7.0-8.0) for optimal secondary metabolite production [9]. Aeration and agitation must be carefully balanced to provide adequate oxygen transfer while avoiding excessive shear stress that could damage the mycelial structure [10].

The following table presents typical fermentation parameters for optimizing 3,4-dephostatin production:

ParameterOptimal RangeImpact on Production
Temperature28-35°CCritical for enzyme activity and metabolite stability
pH7.0-8.0Affects enzyme function and compound stability
Agitation120-150 rpmInfluences oxygen transfer and mixing
Carbon SourceGlucose/Sucrose 1-2%Primary energy source for biosynthesis
Nitrogen SourcePeptone/Yeast Extract 0.5-1%Essential for protein synthesis and regulation
Incubation Time5-10 daysAllows for stationary phase metabolite production

Fed-batch fermentation strategies can significantly enhance 3,4-dephostatin yields by maintaining optimal nutrient concentrations throughout the cultivation period [10]. This approach involves the controlled addition of nutrients during fermentation to prevent nutrient limitation while avoiding substrate inhibition [10]. The timing and composition of fed-batch additions must be carefully optimized based on the specific growth characteristics of the producing strain and the kinetics of metabolite production [10].

Extraction and Purification Methodologies

The extraction and purification of 3,4-dephostatin from Streptomyces fermentation broths requires a systematic approach involving multiple chromatographic and separation techniques [2] [11] [12]. The initial extraction process typically involves separation of the culture broth into mycelial and supernatant fractions, followed by solvent extraction to capture the bioactive compounds [12].

The primary extraction method involves ethyl acetate extraction of the cell-free culture supernatant [2] [12]. This organic solvent effectively extracts 3,4-dephostatin and other secondary metabolites while leaving behind polar impurities such as salts and proteins [12]. The extraction is typically performed using equal volumes of ethyl acetate and culture supernatant, with multiple extraction steps to maximize recovery [12]. The combined organic extracts are then concentrated under reduced pressure to yield a crude extract containing 3,4-dephostatin and other metabolites [12].

Purification of 3,4-dephostatin requires multiple chromatographic steps to achieve the purity necessary for biological evaluation and structural characterization [2] [13]. The initial purification step typically involves silica gel column chromatography using gradient elution with increasing polarity solvents [2] [13]. The compound elutes based on its moderate polarity, allowing separation from both highly polar and non-polar impurities [13].

High-performance liquid chromatography (HPLC) represents the most critical purification step for achieving high-purity 3,4-dephostatin [2] [14]. Reversed-phase HPLC using C18 columns with gradient elution provides excellent resolution and can achieve purities exceeding 95% [14]. The typical gradient system involves water-acetonitrile or water-methanol with acid modifiers to improve peak shape and resolution [14]. The following table outlines the typical HPLC conditions for 3,4-dephostatin purification:

ParameterConditionPurpose
ColumnC18, 250 x 4.6 mm, 5 μmReversed-phase separation
Mobile Phase A0.1% Formic acid in waterAqueous component with pH control
Mobile Phase BAcetonitrileOrganic modifier
Gradient10-80% B over 30 minutesGradual polarity increase
Flow Rate1.0 mL/minOptimal resolution and analysis time
DetectionUV at 280 nmAromatic chromophore detection
Injection Volume20 μLSample loading optimization

The purification process must account for the chemical stability of 3,4-dephostatin, which contains a labile nitrosoamine group susceptible to decomposition under certain conditions [6] [2]. The compound demonstrates greater stability under acidic conditions and should be protected from prolonged exposure to light and elevated temperatures during purification [6]. Storage of purified 3,4-dephostatin requires inert atmosphere conditions at reduced temperatures to maintain compound integrity [6].

Preparative chromatography techniques enable the isolation of milligram to gram quantities of 3,4-dephostatin for biological evaluation and further research [15]. Preparative HPLC systems with larger column dimensions and higher flow rates can process larger sample volumes while maintaining resolution [15]. The scale-up process requires optimization of loading capacity, gradient conditions, and collection strategies to maximize yield and purity [15].

Quality control measures throughout the purification process ensure the identity and purity of the isolated 3,4-dephostatin [2]. Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural confirmation, while high-resolution mass spectrometry confirms molecular weight and elemental composition [2] [16]. Purity assessment using analytical HPLC with multiple detection methods (UV, mass spectrometry) ensures that the final product meets specifications for biological testing [14].

The development of more efficient extraction and purification methodologies continues to be an active area of research, with newer techniques such as supercritical fluid extraction and expanded bed adsorption chromatography showing promise for improved efficiency and reduced solvent consumption [15]. These advanced techniques may provide more environmentally friendly alternatives to traditional organic solvent-based extraction methods while maintaining or improving recovery yields [15].

The development of synthetic routes to 3,4-dephostatin has been driven by the need to access sufficient quantities of this protein tyrosine phosphatase inhibitor for biological evaluation and structure-activity relationship studies. The compound, originally isolated from Streptomyces species, presents unique synthetic challenges due to the presence of both labile phenolic hydroxyl groups and the nitrosamino functionality [1] [2].

The most successful total synthesis approach to 3,4-dephostatin was developed by Watanabe and colleagues, utilizing 2-nitrohydroquinone as the starting material [3]. This six-step synthetic route achieved an overall yield of 35% and established the foundation for subsequent optimization efforts. The key strategic elements of this approach involve the careful orchestration of functional group transformations while preserving the sensitive nitrosamino moiety.

Starting from 2-nitrohydroquinone, the synthesis proceeds through sequential reduction of the nitro group to afford the corresponding aniline derivative. The critical step involves selective protection of the phenolic hydroxyl groups using silyl protecting groups, specifically tert-butyldimethylsilyl (TBDMS) ethers, which provide the necessary stability under the subsequent reaction conditions [4] [5]. The choice of silyl protecting groups was particularly important due to their orthogonal deprotection conditions that avoid interference with the labile nitrosamino functionality.

Alternative aromatic precursors have been explored to improve synthetic efficiency and accessibility. The use of 3,4-dimethoxyaniline as a starting material represents a convergent approach that allows for late-stage installation of the phenolic hydroxyl groups [5]. This strategy involves initial protection of the aniline nitrogen with trifluoroacetyl groups, followed by N-methylation under basic conditions. The methyl ether cleavage is accomplished using aluminum trichloride in the presence of ethanethiol, providing quantitative yields while avoiding damage to the amide functionality [5].

The synthesis of regioisomeric analogs, including 2,4-dihydroxy-N-methyl-N-nitrosoaniline and 3,5-dihydroxy-N-methyl-N-nitrosoaniline, has provided valuable structure-activity relationship data. These compounds were prepared using similar synthetic strategies but required modifications in the protecting group regimen to accommodate the different substitution patterns [5]. Notably, only the 3,4-dihydroxy isomer (compound 2 in the Watanabe study) demonstrated protein tyrosine phosphatase inhibitory activity equivalent to that of the natural product dephostatin.

Recent advances in aromatic precursor selection have focused on utilizing more readily available starting materials such as catechol derivatives and substituted nitrobenzenes. These approaches aim to reduce the number of synthetic steps while maintaining acceptable overall yields. The use of 4-nitrocatechol as a precursor allows for direct installation of the required hydroxyl substitution pattern, though yields remain moderate due to competing side reactions during the nitro group reduction step [6].

Nitroso Group Incorporation Methodologies

The installation of the nitrosamino functionality represents the most challenging aspect of 3,4-dephostatin synthesis due to the inherent instability and potential toxicity of N-nitroso compounds. The methodology developed for nitroso group incorporation must balance efficiency with safety considerations while ensuring compatibility with the sensitive phenolic hydroxyl groups.

The standard nitrosation protocol employs sodium nitrite in the presence of hydrochloric acid at low temperatures (0-5°C). This classical approach generates nitrous acid in situ, which reacts with the N-methylaniline precursor to form the desired nitrosamino product [5] [6]. The reaction typically proceeds with yields ranging from 85-95% when carefully controlled, making it the method of choice for most synthetic applications. The key to success lies in maintaining strict temperature control and ensuring the absence of excess acid, which can lead to decomposition of the labile nitrosamino product.

Advanced nitrosation methodologies have been developed to address the limitations of the classical approach. The use of tert-butyl nitrite under solvent-free conditions represents a significant improvement in terms of environmental impact and operational simplicity [7]. This method eliminates the need for aqueous workup and reduces the formation of acidic byproducts that can compromise product stability. However, the substrate scope is somewhat limited compared to the traditional sodium nitrite protocol.

The mechanism of nitrosamino group formation involves the initial generation of nitrous acid, which undergoes rapid equilibration to form the active nitrosating species. The electrophilic attack on the nitrogen center of the N-methylaniline precursor proceeds through a transition state that is highly sensitive to both electronic and steric factors [8]. The presence of electron-donating groups on the aromatic ring accelerates the nitrosation process, while electron-withdrawing substituents have the opposite effect.

Special considerations are required when incorporating the nitroso group in the presence of phenolic hydroxyl groups. The phenolic functionality can undergo competing nitrosation reactions, leading to the formation of C-nitroso compounds that are difficult to separate from the desired N-nitroso product [6]. This issue is typically addressed through the use of silyl protecting groups for the phenolic hydroxyl functions, which are stable under the acidic nitrosation conditions but can be selectively removed using fluoride-based reagents.

The development of alternative nitrosating agents has focused on improving the safety profile and operational convenience of the nitrosation process. Dinitrogen trioxide, generated in situ from nitrous acid derivatives, provides exceptionally high yields (90-98%) under anhydrous conditions but requires specialized handling procedures due to its instability [9]. N-Methyl-N-nitrosourea has been employed as a mild nitrosating agent under neutral conditions, though yields are generally lower (45-60%) compared to acidic protocols.

Recent advances in nitrosation methodology have incorporated flow chemistry techniques to improve both safety and efficiency. The continuous flow approach allows for precise control of reaction parameters and reduces the accumulation of potentially hazardous intermediates [7]. This methodology is particularly attractive for process development and scale-up applications where safety considerations are paramount.

Yield Optimization and Process Scalability Challenges

The translation of laboratory-scale synthetic methods to larger scales presents significant challenges for 3,4-dephostatin synthesis, primarily due to the inherent instability of both the nitrosamino functionality and the phenolic hydroxyl groups. Process development efforts have focused on identifying and mitigating the factors that contribute to yield degradation during scale-up.

Temperature control emerges as the most critical parameter affecting yield during scale-up operations. The nitrosation step, in particular, is highly sensitive to temperature fluctuations, with even modest increases above the optimal range (0-5°C) leading to significant decomposition of the desired product [5]. At larger scales, the increased thermal mass and reduced surface-to-volume ratio make precise temperature control more challenging, often necessitating the use of specialized cooling systems and extended reaction times.

Heat transfer limitations represent a fundamental scalability challenge that becomes pronounced at process scales above 100 grams. The exothermic nature of certain steps in the synthesis, particularly the nitrosation reaction, can lead to localized hotspots that cause product decomposition and reduce overall yield [10]. Process development efforts have addressed this issue through the implementation of controlled addition protocols, where reagents are introduced gradually to maintain acceptable heat generation rates.

Mixing efficiency plays a crucial role in maintaining product quality and yield consistency across different scales. The formation of concentration gradients within the reaction mixture can lead to local pH variations that compromise the stability of both intermediate and final products [11]. This issue is particularly problematic during the deprotection steps, where the use of fluoride-based reagents requires uniform distribution to achieve complete and selective removal of silyl protecting groups [12].

The handling and storage of intermediates presents additional scalability challenges due to the inherent instability of compounds containing the nitrosamino functionality. Laboratory-scale synthesis typically involves immediate processing of intermediates, while larger-scale operations may require extended storage periods that can result in significant product degradation [13]. This issue has been addressed through the development of stabilized formulations and controlled atmosphere storage protocols.

Solvent selection and purification become increasingly important considerations at larger scales due to both economic and environmental factors. The use of specialized solvents and reagents that are acceptable at laboratory scales may become prohibitively expensive or environmentally problematic at manufacturing scales [14]. Process optimization efforts have focused on identifying more sustainable alternatives that maintain acceptable yields while reducing overall process costs.

Quality control and analytical monitoring requirements become more stringent as scale increases, particularly given the potential health hazards associated with nitrosamino compounds. The development of robust analytical methods for monitoring both product purity and impurity profiles is essential for ensuring process consistency and regulatory compliance [8]. This includes the implementation of real-time monitoring systems that can detect deviations from acceptable quality parameters before significant yield losses occur.

The economic viability of large-scale 3,4-dephostatin synthesis depends critically on achieving yields that justify the substantial infrastructure investments required for safe handling of nitrosamino compounds. Current synthetic routes achieve laboratory yields in the range of 24-35% overall, but these typically decrease to 15-25% at pilot scales due to the factors described above [15]. Further optimization efforts are focused on developing more robust synthetic methods that maintain acceptable yields while meeting the stringent safety requirements associated with process-scale nitrosamino synthesis.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

168.05349212 Da

Monoisotopic Mass

168.05349212 Da

Heavy Atom Count

12

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

4-[methyl(nitroso)amino]benzene-1,2-diol

Dates

Last modified: 02-18-2024
1: Zhao Y, Cushing PR, Smithson DC, Pellegrini M, Pletnev AA, Al-Ayyoubi S, Grassetti AV, Gerber SA, Guy RK, Madden DR. Cysteine modifiers suggest an allosteric inhibitory site on the CAL PDZ domain. Biosci Rep. 2018 Jul 6;38(4). pii: BSR20180231. doi: 10.1042/BSR20180231. Print 2018 Aug 31. Erratum in: Biosci Rep. 2018 Jun 5;:. PubMed PMID: 29472314.
2: Singleton PA, Mambetsariev N, Lennon FE, Mathew B, Siegler JH, Moreno-Vinasco L, Salgia R, Moss J, Garcia JG. Methylnaltrexone potentiates the anti-angiogenic effects of mTOR inhibitors. J Angiogenes Res. 2010 Feb 19;2(1):5. doi: 10.1186/2040-2384-2-5. PubMed PMID: 20298531; PubMed Central PMCID: PMC2831839.

Explore Compound Types